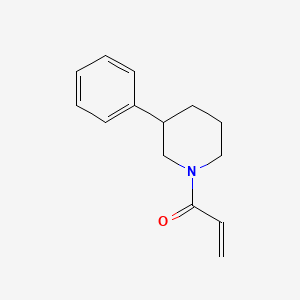
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been studied for its potential use in scientific research.
Mechanism of Action
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in the reward system of the brain. By blocking the reuptake of dopamine, 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one increases the amount of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and a heightened response to rewards.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one are related to its action on the dopamine system. It has been shown to increase locomotor activity and induce stereotypic behaviors in animals. In humans, 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one has been reported to produce euphoria, increased energy, and heightened alertness.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for precise manipulation of the dopamine system and the ability to study the effects of dopamine on behavior and cognition. However, the use of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one is limited by its potential for abuse and toxicity. It is important to handle 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one with caution and to follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one. One area of interest is the development of new dopamine reuptake inhibitors that have improved selectivity and reduced potential for abuse. Another direction is the investigation of the role of dopamine in various neurological disorders, such as depression and schizophrenia. Additionally, research on the long-term effects of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one on the brain and behavior is needed to fully understand the potential risks and benefits of this compound.
Synthesis Methods
The synthesis of 1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 3-phenylpiperidine with propenone in the presence of a catalyst such as acetic acid. The product is then purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one has been used in scientific research to study the dopamine system in the brain. It has been found to be a potent dopamine reuptake inhibitor and has been used in studies to investigate the role of dopamine in addiction and other neurological disorders.
properties
IUPAC Name |
1-(3-phenylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-10-6-9-13(11-15)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAPLXVJYGDWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpiperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

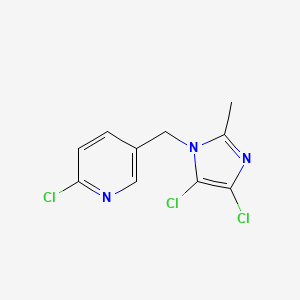
![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2687971.png)
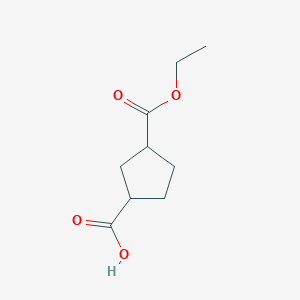

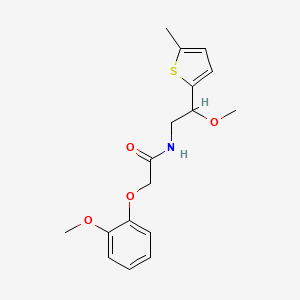
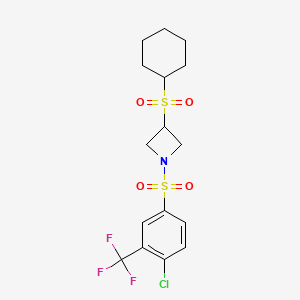
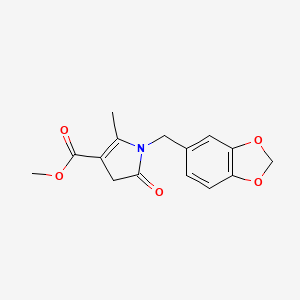
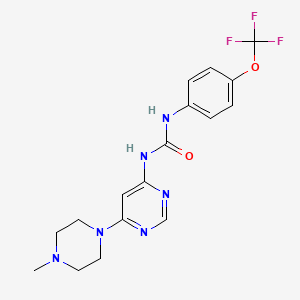
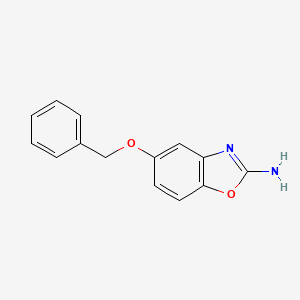
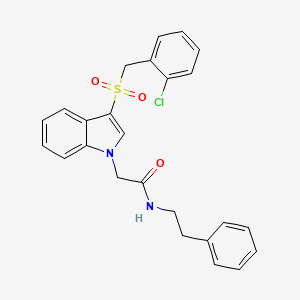
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)
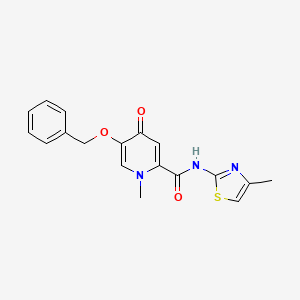
![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)